Methyl 4-amino-2,2-dimethylbutanoate hydrochloride

Description

Chemical Identity and Nomenclature

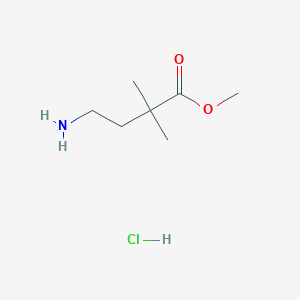

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is officially designated by the Chemical Abstracts Service number 951160-35-3 and possesses the molecular formula C7H16ClNO2. The compound exhibits a molecular weight of 181.66 grams per mole, establishing its classification as a relatively low molecular weight organic salt. According to standardized chemical nomenclature systems, the International Union of Pure and Applied Chemistry name for this substance is this compound, which precisely describes its structural components and ionic form.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular-Input Line-Entry System notation recorded as O=C(OC)C(C)(C)CCN.[H]Cl. This notation effectively captures the ester functionality, the quaternary carbon center bearing two methyl substituents, and the terminal amino group in its protonated hydrochloride salt form. The compound's three-dimensional structure reveals a linear alkyl chain with branching at the second carbon position, creating a sterically hindered environment that influences its chemical reactivity and biological interactions.

The systematic classification of this compound places it within the broader category of amino acid derivatives, specifically as an ester derivative of 4-amino-2,2-dimethylbutanoic acid. The presence of the hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to various synthetic applications and purification procedures. The MDL number MFCD28383995 serves as an additional unique identifier within chemical databases, facilitating accurate cross-referencing across scientific literature and commercial suppliers.

Historical Context and Development

The development of this compound emerges from the broader historical context of amino acid chemistry and peptide synthesis research that gained momentum throughout the late twentieth century. While specific documentation regarding the initial synthesis date of this particular compound remains limited in available literature, its conceptual foundation derives from extensive research into beta-amino acid derivatives that began gaining prominence in organic chemistry during the 1990s. The systematic investigation of non-natural amino acids, including those with quaternary carbon centers, represents a natural evolution from traditional alpha-amino acid research toward more structurally diverse building blocks for pharmaceutical and materials applications.

The compound's development likely emerged from research efforts aimed at expanding the chemical space of available amino acid derivatives for peptide synthesis applications. Historical precedents in amino acid derivative chemistry demonstrate that modifications such as the introduction of quaternary carbon centers and ester functionalities serve to modulate conformational preferences and stability characteristics of resulting peptide structures. The specific choice to incorporate a 2,2-dimethyl substitution pattern reflects strategic design considerations aimed at creating sterically hindered amino acid analogues that could potentially resist enzymatic degradation while maintaining synthetic accessibility.

The emergence of solid-phase peptide synthesis methodologies, as exemplified by established protocols utilizing fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl protection strategies, created demand for specialized amino acid derivatives that could be effectively incorporated into automated synthesis procedures. The development of this compound can be understood within this context as part of a broader effort to create amino acid building blocks compatible with established synthetic protocols while offering unique structural features for specialized applications.

Contemporary synthetic approaches to related compounds, such as the preparation of vitamin B1 intermediates and other heterocyclic systems, demonstrate the continued relevance of amino acid derivatives in pharmaceutical chemistry. The historical trajectory from simple amino acid modifications toward more complex derivatives incorporating multiple functional groups represents a maturation of the field that has enabled increasingly sophisticated molecular designs for therapeutic and research applications.

Research Significance in Organic Chemistry and Biochemical Sciences

This compound occupies a significant position within contemporary organic chemistry research due to its unique structural features that enable diverse synthetic transformations and biological investigations. The compound's quaternary carbon center, combined with its terminal amino functionality, provides researchers with a versatile platform for exploring conformational effects in peptide systems and developing novel synthetic methodologies. Recent investigations into beta-amino acid conformational energies have demonstrated that compounds possessing similar structural motifs exhibit distinct conformational preferences compared to their alpha-amino acid counterparts, with implications for understanding protein folding and enzyme-substrate interactions.

The compound's significance in peptide synthesis applications stems from its ability to introduce structural rigidity and enzymatic resistance into peptide sequences while maintaining compatibility with standard coupling procedures. Research into peptide synthesis methodologies has shown that incorporation of sterically hindered amino acid derivatives can dramatically alter the biological stability and conformational behavior of resulting peptides, making such compounds valuable tools for pharmaceutical development. The methyl ester functionality provides additional synthetic flexibility, allowing for selective deprotection and further functionalization under mild conditions that preserve sensitive peptide bonds.

In biochemical sciences, this compound serves as a model compound for investigating the behavior of non-natural amino acids in biological systems. Studies examining the interaction of modified amino acids with enzymatic systems have revealed that structural modifications such as quaternary carbon substitution can significantly impact substrate recognition and catalytic efficiency. The compound's role in conformational studies has contributed to advancing our understanding of how structural constraints influence peptide secondary structure formation and stability.

The research significance extends to materials science applications, where amino acid derivatives with unique structural features serve as building blocks for developing novel biomaterials and self-assembling systems. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it valuable for creating complex molecular architectures with tailored properties. Recent advances in understanding beta-amino acid conformational behavior have highlighted the potential for developing peptide-based materials with enhanced mechanical properties and environmental stability.

Properties

IUPAC Name |

methyl 4-amino-2,2-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,4-5-8)6(9)10-3;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRNNOYKXKTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951160-35-3 | |

| Record name | methyl 4-amino-2,2-dimethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : Approximately 181.66 g/mol

- CAS Number : 1781234-68-1

The compound is characterized by a unique structure that includes an amino group and an ester functional group, which are crucial for its biological interactions and reactivity.

This compound exhibits its biological activity through several mechanisms:

- Interaction with Biological Molecules : The amino group can form hydrogen bonds with various biomolecules, influencing enzyme activity and cellular signaling pathways.

- Metabolic Pathways : It is believed to modulate metabolic pathways related to neurotransmitter regulation and energy metabolism, potentially impacting conditions such as obesity and metabolic disorders.

- Hydrolysis : The ester group may undergo hydrolysis, releasing the corresponding acid and further affecting biochemical pathways.

Antiparasitic Effects

Research indicates that compounds structurally similar to this compound may exhibit antiparasitic activities. For instance, studies have shown that derivatives can affect the viability of parasites like Leishmania species .

Case Studies and Research Findings

- Neuroprotective Effects :

- Cytotoxicity Assessment :

- Cholinesterase Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neuroprotective and metabolic modulator | Interaction with neurotransmitter pathways |

| MDMB-4en-PINACA | Synthetic cannabinoid with distinct pharmacological properties | Cannabinoid receptor modulation |

| Methyl 4-amino-3,3-dimethylbutanoate | Similar properties but different functional groups | Varies based on structural modifications |

Scientific Research Applications

Scientific Research Applications

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride has several key applications:

A. Medicinal Chemistry

- Drug Development : Its structural similarity to amino acids makes it a candidate for drug development, particularly for metabolic disorders such as obesity. Preliminary studies suggest it may modulate appetite and energy expenditure.

- Pharmaceutical Formulations : As a building block in the synthesis of pharmaceutical compounds, it can be employed to create new therapeutic agents.

B. Organic Synthesis

- Intermediate for Syntheses : It is used as an intermediate in the preparation of various organic compounds. Its ability to undergo reactions such as oxidation and reduction allows for the derivation of multiple products.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of nitro or nitroso derivatives | KMnO4, H2O2 |

| Reduction | Conversion to corresponding alcohol | LiAlH4, NaBH4 |

| Substitution | Formation of substituted amino esters | Alkyl halides |

C. Biological Research

- Metabolic Pathways : The compound's interactions with biological systems are under investigation, particularly its effects on neurotransmitter pathways. This could lead to insights into its role in energy metabolism.

- Receptor Interaction Studies : Research indicates potential interactions with receptors involved in appetite regulation, suggesting therapeutic implications.

Case Study Example

- A study investigating similar amino acid derivatives highlighted their effects on metabolic regulation and appetite suppression. These findings could provide a framework for understanding the potential applications of this compound in treating obesity and related metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 4-amino-2,2-dimethylbutanoate hydrochloride, enabling comparative analysis of their synthesis, properties, and applications.

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Structure: Differs by an ethylamino substituent at position 2 and additional methyl groups at position 3.

- Synthesis: Produced via a two-step process involving reductive alkylation with benzaldehyde and subsequent hydrogenolysis (yield: 71%) .

- Key Data :

- ¹H-NMR (DMSO-d₆) : δ 8.98 (brs, 1H), 3.88 (d, 1H), 1.02 (s, 9H).

- Applications : Intermediate for chiral amines in drug discovery.

Ethyl 4-Amino-2,2-difluorobutanoate Hydrochloride

- Structure : Features fluorine atoms at position 2 and an ethyl ester (vs. methyl ester).

- Properties : Enhanced electronegativity from fluorine may increase metabolic stability compared to dimethyl groups.

- Availability : CAS 2243512-15-2; InChIKey: UETORRDIVQXONV-UHFFFAOYSA-N .

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Replaces the methyl ester with a carboxylic acid and substitutes a dimethylamino group.

- Applications : Used in peptide synthesis and as a zwitterionic buffer component .

- Key Contrast : Higher polarity due to the carboxylic acid group, altering solubility and reactivity.

Methyl 4-((3,4-Dimethoxyanthraquinone)-2-sulfonamido) Butanoate

- Structure: Anthraquinone-sulfonamide hybrid attached to the butanoate backbone.

- Synthesis : Achieved via sulfonamide coupling (yield: 94%); m.p. 122–125°C (dec) .

- Applications: Potential use in dyes or photodynamic therapy agents.

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: this compound lacks detailed yield data in available literature, unlike its ethylamino analog (71% yield).

- Structural Impact on Bioactivity: Fluorinated analogs (e.g., Ethyl 4-amino-2,2-difluorobutanoate HCl) may exhibit improved pharmacokinetics due to fluorine’s electron-withdrawing effects.

- Chiral Utility: Compounds like Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl highlight the importance of stereochemistry in drug design.

Preparation Methods

Esterification of 4-amino-2,2-dimethylbutanoic Acid

The primary and most common method for preparing methyl 4-amino-2,2-dimethylbutanoate hydrochloride involves the esterification of the corresponding amino acid, 4-amino-2,2-dimethylbutanoic acid, with methanol in the presence of hydrochloric acid.

-

$$

\text{4-amino-2,2-dimethylbutanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{this compound}

$$ -

- The amino acid is dissolved in methanol.

- Concentrated hydrochloric acid is added to catalyze the esterification.

- The reaction mixture is refluxed under controlled temperature to optimize yield and prevent decomposition.

- After completion, the product is isolated as the hydrochloride salt, enhancing stability and crystallinity.

-

- Automated reactors are often employed to control reaction parameters such as temperature, pH, and reaction time.

- The process aims to maximize yield and purity while minimizing side reactions like hydrolysis or lactam formation.

This method is well-established and favored for its simplicity and effectiveness in producing high-purity methyl ester hydrochloride salts suitable for research and industrial applications.

Use of Chiral Starting Materials and Asymmetric Synthesis

To obtain enantiomerically pure this compound, especially important in medicinal chemistry, chiral starting materials or asymmetric synthesis techniques are employed.

-

- Racemic mixtures of the amino acid or ester are resolved using chiral resolving agents or chromatography to isolate the desired enantiomer.

- This approach ensures the correct stereochemistry crucial for biological activity.

-

- Enantioselective catalysts or chiral auxiliaries are used during synthesis to favor formation of one enantiomer.

- Reaction conditions are carefully optimized to maintain stereochemical integrity.

Reduction of Nitro Precursors with Catalyst Control

In some synthetic routes, nitro-substituted precursors are reduced to the corresponding amines to form amino esters.

-

- Raney nickel catalyst is commonly used for the reduction of nitro groups to amines.

- Reaction time is critical; hydrogen uptake typically completes within 5 hours.

- Extended reaction times or insufficient catalyst can lead to side reactions such as lactam formation, which reduces yield.

Avoidance of Lactam Formation:

- Prompt removal of the product after reduction is essential.

- Formation of amine salts during reduction can protect the amine group and improve product stability.

Purification and Characterization

Following synthesis, this compound is typically purified by crystallization or recrystallization from suitable solvents.

-

- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm structure and purity.

- The hydrochloride salt form enhances crystallinity and facilitates purification.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Esterification of 4-amino acid with MeOH + HCl | 4-amino-2,2-dimethylbutanoic acid, methanol, HCl, reflux | Simple, high yield, industrially scalable | Requires control of temperature and pH to avoid decomposition |

| Chiral resolution or asymmetric synthesis | Chiral starting materials, chiral catalysts | Produces enantiomerically pure product | More complex, requires specialized reagents and conditions |

| Catalytic hydrogenation of nitro precursors | Nitro precursor, Raney nickel catalyst, H2 gas | Efficient conversion to amine | Risk of lactam formation if reaction is slow or prolonged |

| Purification by crystallization | Solvents like ethanol or methanol | Enhances purity and stability | Requires optimization for best yield and purity |

Research Findings and Considerations

- The esterification method remains the most widely used due to its straightforward approach and adaptability to industrial processes.

- Control of stereochemistry is critical for biological applications; hence, chiral synthesis and resolution methods are important for producing pharmacologically relevant enantiomers.

- Catalyst choice and reaction timing are crucial in reduction steps to prevent side reactions.

- The hydrochloride salt form is preferred for its stability and ease of handling in research contexts.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Methyl 4-amino-2,2-dimethylbutanoate hydrochloride?

- Methodological Answer : The compound can be synthesized via deprotection of a Boc-protected precursor. In a typical procedure, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate is treated with hydrochloric acid (4 M in dioxane) at room temperature for 1 hour, followed by concentration under reduced pressure to yield the hydrochloride salt in quantitative yield . Key parameters include:

- Reagent : 4 M HCl in dioxane (1:1 molar ratio).

- Reaction Time : 1 hour at RT.

- Workup : Reduced pressure evaporation.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- 1H-NMR Analysis : The hydrochloride salt shows characteristic peaks in DMSO-d6 at δ 9.00 (1H, brs, NH), 3.79 (3H, s, OCH3), 2.54 (3H, s, NCH3), and 1.02 (9H, s, C(CH3)3) .

- SMILES/InChIKey : Structural verification via computational tools (e.g., SMILES:

[Cl-].COC(=O)CCCN[NH3+], InChIKey:WPGPRLVPWACBHW-UHFFFAOYSA-N) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Hydrochloride salts are hygroscopic; store in airtight containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture, as hydrolysis can degrade the ester group. Desiccants like silica gel are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during derivative synthesis?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or salt formation. Strategies:

- Compare observed 1H-NMR shifts (e.g., δ 3.79 for OCH3 in DMSO-d6 ) with computational predictions (DFT/NMR simulations).

- Use deuterated solvents consistently and ensure complete dryness to avoid solvent interference.

Q. What strategies mitigate byproduct formation during the synthesis of derivatives?

- Methodological Answer :

- Stoichiometric Control : Optimize HCl equivalents to avoid over-acidification, which can hydrolyze the ester group .

- Temperature Modulation : For sensitive intermediates, reduce reaction temperature (e.g., 0–5°C) to suppress side reactions.

- Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) to isolate the target compound .

Q. How does the hydrochloride salt form influence solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Polar Solvents (DMSO, H2O) : High solubility due to ionic interactions (Cl– counterion stabilizes the protonated amine) .

- Nonpolar Solvents (Hexane, Toluene) : Low solubility; precipitation occurs unless co-solvents (e.g., THF) are used.

- Experimental Validation : Conduct solubility tests at 25°C (mg/mL) and compare with free base analogs.

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-UV/ESI-MS : Use a C18 column (mobile phase: 0.1% TFA in H2O/MeCN gradient) to detect impurities <0.1% .

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to assess hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.